molecular formula C10H9ClO2 B3130765 3-(4-Methoxyphenyl)acryloyl chloride CAS No. 34446-64-5

3-(4-Methoxyphenyl)acryloyl chloride

Cat. No.: B3130765
CAS No.: 34446-64-5
M. Wt: 196.63 g/mol
InChI Key: CGOJOQBYEAVATL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)acryloyl chloride is a versatile organic compound with the molecular formula C10H9ClO2. It is a derivative of cinnamic acid and is known for its broad applications in various scientific fields. This compound is particularly notable for its role in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methoxyphenyl)acryloyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxycinnamic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

[ \text{4-Methoxycinnamic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These methods offer advantages such as better control over reaction conditions, higher yields, and reduced formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)acryloyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.

    Polymerization: It can be used as a monomer in polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Triethylamine (TEA), pyridine

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Polymers: Formed through polymerization reactions

Scientific Research Applications

3-(4-Methoxyphenyl)acryloyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)acryloyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycinnamoyl chloride
  • 3-(4-Methoxyphenyl)prop-2-enoyl chloride
  • 4-Methoxyphenylacetyl chloride

Uniqueness

3-(4-Methoxyphenyl)acryloyl chloride is unique due to its specific structural features, which confer distinct reactivity and properties. Its methoxy group enhances its electron-donating ability, making it more reactive in certain nucleophilic substitution reactions compared to similar compounds .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOJOQBYEAVATL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42996-84-9
Record name trans-4-Methoxycinnamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)acryloyl chloride
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)acryloyl chloride
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenyl)acryloyl chloride
Reactant of Route 4
3-(4-Methoxyphenyl)acryloyl chloride
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)acryloyl chloride
Reactant of Route 6
3-(4-Methoxyphenyl)acryloyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.